molecular formula C27H29N3O2 B2657528 1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894026-46-1

1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2657528
CAS RN: 894026-46-1
M. Wt: 427.548
InChI Key: GAXRGBONJODEPJ-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound . It is a urea derivative and is used as an intermediate in organic synthesis . The CAS Number for this compound is 86764-34-3 .


Molecular Structure Analysis

The molecular formula of 1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is C23H24N2O . The molecular weight is 344.44900 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea are not fully detailed in the sources I found. The molecular weight is 344.44900 . More specific properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of related compounds, such as chlorfluazuron, a benzoylphenylurea insecticide, reveals insights into molecular arrangements and interactions. These studies are crucial for understanding the physical and chemical properties of compounds, including their stability, reactivity, and potential applications in material science and drug design (Seonghwa Cho et al., 2015).

Drug Design and QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) and ADMET prediction studies on benzyl urea derivatives highlight the importance of structural properties in determining anti-tumor activities. This approach aids in the design of new chemical entities with optimized pharmacological profiles, suggesting potential applications in developing anti-cancer drugs (D. Lokwani et al., 2011).

Anti-HIV Activity

Research on derivatives of urea for their anti-HIV activity, especially as non-nucleoside HIV-1 reverse transcriptase inhibitors, demonstrates the potential of urea compounds in therapeutic applications. Such studies are instrumental in the ongoing search for effective treatments against HIV, showcasing the versatility of urea derivatives in medicinal chemistry (N. Sakakibara et al., 2015).

Material Science and Catalysis

The synthesis and characterization of zirconium alkyl complexes supported by ureate ligands explore the use of these compounds in catalysis and material science. The ability of these complexes to form metal−element multiple bonds opens up possibilities for their application in catalytic processes and the development of new materials (D. Leitch, L. Schafer, 2010).

Future Directions

The future directions for the use of 1,1-Dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea are not specified in the sources I found. Its use as an intermediate in organic synthesis suggests potential applications in the development of new materials or pharmaceuticals .

properties

IUPAC Name

1,1-dibenzyl-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O2/c1-20-13-14-25(15-21(20)2)30-19-24(16-26(30)31)28-27(32)29(17-22-9-5-3-6-10-22)18-23-11-7-4-8-12-23/h3-15,24H,16-19H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXRGBONJODEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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